molecular formula C11H9NO3 B3021628 Methyl 4-Hydroxyquinoline-2-carboxylate CAS No. 7101-89-5

Methyl 4-Hydroxyquinoline-2-carboxylate

Cat. No.: B3021628
CAS No.: 7101-89-5
M. Wt: 203.19 g/mol
InChI Key: RMPKIWQIHSVNCB-UHFFFAOYSA-N
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Description

Methyl 4-Hydroxyquinoline-2-carboxylate is a compound used in the preparation of macro-heterocyclic compounds as blood coagulation factor XIa inhibitors .


Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of interest in recent years. A variety of synthesis protocols have been reported, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . For instance, the synthesis of 2-methylquinoline and its derivatives has been reported .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 224 °C and a predicted boiling point of 412.3±25.0 °C. The compound has a predicted density of 1.327±0.06 g/cm3 and a pKa of 3.53±0.40 .

Scientific Research Applications

Synthesis and Molecular Studies

Methyl 4-Hydroxyquinoline-2-carboxylate and its derivatives are extensively researched for their synthesis and structural analysis. For instance, Kovalenko et al. (2020) focused on the methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, revealing its potential as an inhibitor of Hepatitis B Virus replication. This work emphasizes the compound's significance in designing combinatorial libraries for pharmaceutical applications (Kovalenko et al., 2020).

Novel Routes to Related Compounds

Detsi et al. (1996) described a new route to 3-substituted 4-hydroxyquinolin-2(1H)-ones, compounds with notable biological importance. This research highlights the versatility and significance of this compound in synthesizing biologically relevant compounds (Detsi et al., 1996).

Antimicrobial Potentials

Research on the antimicrobial potentials of related quinoline compounds is significant. For example, Kim et al. (2014) investigated the antimicrobial activities of Citrullus colocynthis fruits and 4-methylquinoline analogues, demonstrating the potential of these compounds in developing natural preservatives against foodborne bacteria (Kim et al., 2014).

Applications in Bioactive Compounds Synthesis

The synthesis of bioactive compounds, such as antihypoxic agents, also utilizes derivatives of this compound. Ukrainets et al. (2014) synthesized N-R-amides of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, revealing their significant antihypoxic effects (Ukrainets et al., 2014).

Future Directions

Quinoline and its analogues, including Methyl 4-Hydroxyquinoline-2-carboxylate, have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry, and there are many publications reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, the future directions in the study of this compound and similar compounds may include further exploration of their synthesis, functionalization, and potential biological and pharmaceutical applications.

Properties

IUPAC Name

methyl 4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)9-6-10(13)7-4-2-3-5-8(7)12-9/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPKIWQIHSVNCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356286
Record name Methyl 4-Hydroxyquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5965-59-3
Record name Methyl 4-Hydroxyquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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